N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride
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Overview
Description
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development. This compound features a piperidine ring substituted with a pyridazine moiety and a methyl group, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Pyridazine Moiety: The pyridazine ring is introduced via nucleophilic substitution reactions, where a suitable pyridazine derivative reacts with the piperidine intermediate.
Methylation: The methyl group is introduced through methylation reactions using methylating agents such as methyl iodide.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyridazine or piperidine rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and exhibit similar biological activities.
Pyridazine Derivatives: Compounds such as minaprine and relugolix contain the pyridazine ring and are used in medicinal chemistry.
Uniqueness
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride is unique due to its specific combination of the piperidine and pyridazine rings, along with the methyl group. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H18Cl2N4 |
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Molecular Weight |
265.18 g/mol |
IUPAC Name |
N-methyl-1-pyridazin-3-ylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c1-11-9-4-7-14(8-5-9)10-3-2-6-12-13-10;;/h2-3,6,9,11H,4-5,7-8H2,1H3;2*1H |
InChI Key |
JJEBORGAKGGUCK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)C2=NN=CC=C2.Cl.Cl |
Origin of Product |
United States |
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